3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
CAS No.: 946268-99-1
Cat. No.: VC11947645
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946268-99-1 |
|---|---|
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 3,4-dimethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C24H27N5O2/c1-16-4-5-19(14-17(16)2)23(30)26-20-6-8-21(9-7-20)27-24-25-18(3)15-22(28-24)29-10-12-31-13-11-29/h4-9,14-15H,10-13H2,1-3H3,(H,26,30)(H,25,27,28) |
| Standard InChI Key | BLBITFXXERJMRJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C |
Introduction
Synthesis Methods
The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid or its derivatives. For compounds like 3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide, the process might involve:
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Formation of the Pyrimidine Core: This could involve condensation reactions to form the pyrimidine ring.
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Introduction of Morpholine: This might be achieved through nucleophilic substitution reactions.
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Coupling with Benzamide: This step would typically involve amide bond formation using coupling reagents.
Biological Activities
Compounds with morpholine and pyrimidine moieties are often investigated for their potential biological activities, such as:
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Enzyme Inhibition: They may act as inhibitors for various enzymes involved in disease pathways.
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Receptor Modulation: These compounds could interact with receptors, influencing signaling pathways.
| Biological Activity | Potential Targets |
|---|---|
| Enzyme Inhibition | Kinases, proteases, etc. |
| Receptor Modulation | GPCRs, ion channels, etc. |
Research Findings and Future Directions
While specific research findings on 3,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide are not available, studies on similar compounds highlight the importance of structure-activity relationships (SAR) in optimizing biological activity. Future research should focus on synthesizing analogs with varying substituents to explore their pharmacological potential.
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